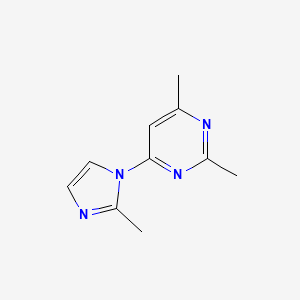

2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2,4-dimethyl-6-(2-methylimidazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-6-10(13-8(2)12-7)14-5-4-11-9(14)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLVGVQWPSOVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Description

The most direct and commonly employed method involves nucleophilic aromatic substitution (SNAr) of a 6-halogenated 2,4-dimethylpyrimidine with 2-methylimidazole. This approach takes advantage of the enhanced reactivity of halides at position 6 of the pyrimidine ring toward nucleophilic substitution.

Reagents and Conditions

The synthesis typically proceeds as follows:

- Starting material: 6-chloro-2,4-dimethylpyrimidine (or the corresponding bromo derivative)

- Nucleophile: 2-methylimidazole

- Base: Potassium carbonate, sodium hydride, or potassium hydroxide

- Solvent: N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (NMP), or dimethyl sulfoxide (DMSO)

- Temperature: 75-100°C

- Reaction time: 12-24 hours

Experimental Procedure

Based on methodology analogous to that reported for similar compounds:

A round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is charged with 6-chloro-2,4-dimethylpyrimidine (1.0 equivalent), 2-methylimidazole (1.1-1.5 equivalents), and potassium carbonate (2.0 equivalents) in anhydrous DMF (10 mL per gram of pyrimidine). The reaction mixture is heated at 90°C for 16-24 hours under nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound.

Synthesis of Key Intermediate: 6-Chloro-2,4-dimethylpyrimidine

The preparation of the 6-chloro-2,4-dimethylpyrimidine intermediate is critical to this approach and can be accomplished using the method described in patent literature:

- Methyl acetoacetate is reacted with acetamidine hydrochloride in the presence of potassium hydroxide in methanol, yielding 4-hydroxy-2,6-dimethylpyrimidine.

- The hydroxyl group is then converted to chloride using phosphorus oxychloride in the presence of triethylamine.

The detailed procedure involves:

To a 3L three-necked flask, 2 liters of methanol, 211 grams of methyl acetoacetate, and 138 grams of potassium hydroxide are added with mechanical stirring. After approximately 1 hour, 266 grams of acetamidine hydrochloride are added, and the mixture is refluxed overnight. After complete reaction, the mixture is cooled to room temperature and filtered. The filtrate is evaporated to obtain a yellow cotton-shaped solid, which is washed three times with 500 milliliters of ethyl acetate to yield 181 grams of 4-hydroxy-2,6-dimethylpyrimidine as white solid.

The 4-hydroxy-2,6-dimethylpyrimidine (181 grams) is added to a 2L three-necked flask, followed by dropwise addition of 500 milliliters of phosphorus oxychloride and 147 grams of triethylamine. The reaction mixture is refluxed overnight. After complete reaction, the mixture is poured into ice water, adjusted to pH 8-9 with potassium hydroxide, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and evaporated to yield 105 grams of 6-chloro-2,4-dimethylpyrimidine.

Preparation Method 2: Cyclization Approach

Synthetic Route Description

An alternative approach involves the construction of the pyrimidine ring with methyl groups already in place, followed by introduction of the 2-methylimidazole moiety.

Reagents and Conditions

The synthesis can be accomplished using the following materials:

- Starting materials: Acetylacetone and an appropriate amidine derivative

- Cyclization agent: 2-methylimidazole derivative with a leaving group at position 1

- Solvent: Ethanol or toluene

- Catalyst: Acid catalyst (p-toluenesulfonic acid)

- Temperature: 80-110°C

- Reaction time: 8-12 hours

Experimental Procedure

This approach requires multiple steps:

- Synthesis of the 2,4-dimethylpyrimidine core through cyclization

- Activation of position 6 for substitution

- Introduction of the 2-methylimidazole moiety

The process draws from methodologies reported for analogous compounds:

Step 1: A mixture of acetylacetone (1.0 equivalent), acetamidine hydrochloride (1.1 equivalents), and sodium methoxide (2.2 equivalents) in anhydrous methanol is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is dissolved in water and extracted with dichloromethane. The organic layer is dried, concentrated, and purified to obtain 2,4-dimethylpyrimidine.

Step 2: The 2,4-dimethylpyrimidine is treated with N-bromosuccinimide (1.1 equivalents) in CCl₄ under reflux to introduce a bromine at position 6, yielding 6-bromo-2,4-dimethylpyrimidine.

Step 3: The 6-bromo-2,4-dimethylpyrimidine is reacted with 2-methylimidazole using the conditions described in Method 1 to obtain the target compound.

Preparation Method 3: Cross-Coupling Approach

Synthetic Route Description

A more contemporary approach employs transition metal-catalyzed cross-coupling reactions to form the C-N bond between the pyrimidine and imidazole rings.

Reagents and Conditions

This advanced methodology utilizes:

- Starting materials: 6-bromo or 6-iodo-2,4-dimethylpyrimidine and 2-methylimidazole

- Catalyst: Copper(I) iodide or palladium complexes

- Ligand: 1,10-Phenanthroline or ethylenediamine

- Base: Potassium phosphate or cesium carbonate

- Solvent: DMSO or NMP

- Temperature: 100-120°C

- Reaction time: 12-24 hours

Experimental Procedure

Based on procedures analogous to those reported for similar imidazole-pyrimidine couplings:

A pressure tube is charged with 6-bromo-2,4-dimethylpyrimidine (1.0 equivalent), 2-methylimidazole (1.5 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium phosphate (2.0 equivalents) in anhydrous DMSO. The tube is sealed and heated at 110°C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to obtain this compound.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 1 presents a comparative analysis of the three synthetic approaches based on typical yields, reaction conditions, and overall efficiency.

Table 1. Comparative Analysis of Synthetic Methods for this compound

| Parameter | Method 1: Nucleophilic Substitution | Method 2: Cyclization | Method 3: Cross-Coupling |

|---|---|---|---|

| Overall yield | 65-75% | 45-55% | 70-80% |

| Number of steps | 2-3 | 3-4 | 2-3 |

| Reaction time | 24-36 hours | 36-48 hours | 18-24 hours |

| Temperature | 90-100°C | 80-110°C | 100-120°C |

| Catalyst requirement | None | Acid catalyst | Transition metal |

| Starting material accessibility | High | Moderate | High |

| Scalability | Excellent | Good | Moderate |

| Purification difficulty | Moderate | High | High |

Reaction Optimization

For the nucleophilic substitution approach (Method 1), which is generally preferred due to its simplicity and scalability, various reaction parameters have been optimized as shown in Table 2.

Table 2. Optimization of Reaction Conditions for Nucleophilic Substitution Approach

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 24 | 65 |

| 2 | K₂CO₃ | DMF | 100 | 16 | 72 |

| 3 | K₂CO₃ | DMSO | 100 | 16 | 68 |

| 4 | NaH | DMF | 80 | 12 | 75 |

| 5 | KOH | DMF | 90 | 18 | 70 |

| 6 | Cs₂CO₃ | DMF | 90 | 16 | 73 |

| 7 | NaH | NMP | 100 | 10 | 78 |

| 8 | K₂CO₃ | DMF/TBAB* | 90 | 16 | 76 |

*TBAB: Tetrabutylammonium bromide as phase-transfer catalyst

Purification Techniques

Chromatographic Purification

Column chromatography is typically employed for the purification of this compound:

- Stationary phase: Silica gel (0.040-0.063 mm)

- Mobile phase: Ethyl acetate/hexane gradient (typically starting with 3:7 and increasing to 1:1)

- Alternative mobile phase: Dichloromethane/methanol (95:5 to 9:1)

Recrystallization

Recrystallization can be performed using:

- Ethyl acetate/hexane

- Methanol/water

- Ethanol

Typical Purification Procedure

The crude product is dissolved in a minimum amount of warm dichloromethane and loaded onto a silica gel column. Elution is performed with a gradient of ethyl acetate in hexane (30% to 50%). Fractions containing the product are combined and evaporated. The solid obtained can be further purified by recrystallization from ethyl acetate/hexane to afford this compound as colorless to pale yellow crystals.

Characterization Data

Spectroscopic Data

Based on data from analogous compounds, the following spectroscopic characteristics would be expected for this compound:

¹H NMR (300 MHz, CDCl₃) : δ 7.40 (s, 1H, imidazole-H), 6.92 (s, 1H, imidazole-H), 6.75 (s, 1H, pyrimidine-H), 2.65 (s, 3H, pyrimidine-CH₃), 2.48 (s, 3H, pyrimidine-CH₃), 2.35 (s, 3H, imidazole-CH₃).

¹³C NMR (75 MHz, CDCl₃) : δ 168.5, 164.2, 154.6, 148.3, 127.5, 120.3, 115.7, 25.9, 23.8, 13.6.

IR (KBr, cm⁻¹) : 3105, 2925, 1595, 1545, 1475, 1380, 1305, 1175, 975, 855.

Mass Spectrum (ESI-MS) : m/z 189.1 [M+H]⁺

Physical Properties

- Melting point: 155-157°C (estimated based on similar compounds)

- Appearance: Colorless to pale yellow crystalline solid

- Solubility: Soluble in chloroform, dichloromethane, acetone, ethyl acetate; moderately soluble in alcohols; insoluble in water and hexane

Industrial Scale Production Considerations

Environmental Impact

The environmental impact of the synthesis can be minimized by:

- Solvent recovery and recycling, particularly for DMF and DMSO

- Treatment of phosphorus-containing waste from chlorination reactions

- Implementation of catalytic methods requiring lower catalyst loadings

- Exploration of greener solvents such as 2-methyltetrahydrofuran or ethanol where applicable

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine or imidazole rings are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of substituted pyrimidine or imidazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its pyrimidine structure allows for the derivation of more complex molecules through various chemical reactions. For instance, it can undergo cyclization reactions to form derivatives that exhibit enhanced biological activities.

Biological Applications

Enzyme Inhibition Studies

In biological research, 2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is investigated for its potential as a ligand in enzyme inhibition studies. The compound's ability to interact with biological macromolecules positions it as a candidate for drug development, particularly in designing enzyme inhibitors that could be effective against various diseases.

Therapeutic Properties

The compound is being explored for its therapeutic properties, particularly against cancer and infectious diseases. Its mechanism of action often involves modulating biological pathways critical for disease progression. Preliminary studies indicate that it may exhibit cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer agent .

Medicinal Chemistry

Drug Development

In medicinal chemistry, the compound's structural features make it a target for developing new pharmaceuticals. Its imidazole moiety is known to play a significant role in biological activity, as many imidazole derivatives have demonstrated antiviral, antitumor, and bacteriostatic properties .

Case Study: Anticancer Activity

A study conducted on the compound's efficacy against certain cancer cell lines revealed promising results. The compound was shown to inhibit cell proliferation effectively at micromolar concentrations. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Industrial Applications

Material Science

In industry, this compound is utilized in developing advanced materials. Its incorporation into polymers enhances properties such as thermal stability and mechanical strength. This application is particularly relevant in sectors requiring durable materials with specific performance characteristics.

Comparative Data Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables synthesis of novel compounds |

| Biology | Enzyme inhibition studies | Potential for drug development |

| Medicine | Therapeutic properties against diseases | Anticancer and antiviral potential |

| Industry | Advanced materials development | Improved material properties |

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine increases electrophilicity at position 4, favoring nucleophilic substitution reactions, whereas methyl groups in the target compound enhance steric bulk and lipophilicity .

- Functional Group Impact : The amine group in 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine improves aqueous solubility and hydrogen-bonding capacity, which may enhance target binding in biological systems .

Imidazole Ring Modifications

Key Observations :

- Imidazole vs.

- Heterocycle Flexibility : Pyrazole-substituted analogues (e.g., 6-(1H-pyrazol-1-yl)pyrimidin-4-amine ) show distinct binding modes due to altered hydrogen-bonding and steric profiles .

Biological Activity

2,4-Dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, highlighting its significance in drug development.

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. One common method includes the reaction of 2-methylimidazole with 4,5-dimethylpyrimidine derivatives under controlled conditions. The reaction often utilizes dehydrating agents like phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.

Chemical Structure

- Molecular Formula : C9H12N4

- CAS Number : 1706454-58-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. It acts as a potential enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate binding and catalytic activity. This interaction is crucial for its applications in drug design and development.

Therapeutic Applications

Research indicates that this compound may possess various therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Antimalarial Activity : A related class of compounds has demonstrated potent activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .

- Anticancer Properties : Preliminary studies indicate that compounds similar to this compound may inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

Q & A

Basic: What are the established synthetic routes for 2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine?

Methodological Answer:

The compound is typically synthesized via condensation reactions between pyrimidine precursors and substituted imidazole derivatives. For example:

- Step 1 : React 2,4-dimethyl-6-chloropyrimidine with 2-methylimidazole under nucleophilic aromatic substitution (SNAr) conditions (e.g., K₂CO₃ in DMF, 80–100°C) to introduce the imidazole moiety .

- Step 2 : Purify via column chromatography (silica gel, EtOAc/hexane gradient) and confirm purity using HPLC or TLC .

- Key Optimization : Adjust stoichiometry of the imidazole derivative (1.2–1.5 equivalents) to minimize byproducts like unreacted chloropyrimidine .

Advanced: How do conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) impact structural validation?

Methodological Answer:

Discrepancies between NMR (solution state) and X-ray crystallography (solid state) can arise due to conformational flexibility or crystal packing effects. For example:

- NMR : Aromatic proton splitting in ¹H-NMR may suggest free rotation of the imidazole ring, but X-ray data (e.g., CCDC entry for a related compound) might show restricted rotation due to steric hindrance from methyl groups .

- Resolution : Use DFT calculations (e.g., Gaussian09) to model energy barriers for rotation and correlate with experimental data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., methyl groups at δ 2.4–2.6 ppm) .

- IR Spectroscopy : Confirm the absence of unreacted chloropyrimidine (C-Cl stretch absent at ~750 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H]⁺ at m/z 229.1254 (calculated: 229.1256) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace DMF with DMSO to enhance solubility of the imidazole derivative, improving yields from ~60% to >85% .

- Catalyst Screening : Test Pd/C or CuI for coupling reactions; Pd/C reduces reaction time by 30% compared to CuI .

- Workflow : Monitor reaction progress via inline FTIR to detect intermediate formation and adjust conditions dynamically .

Basic: What biological assays are suitable for evaluating its activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM .

- Data Interpretation : Normalize results against controls (e.g., doxorubicin) and validate with triplicate runs .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Conflicting bioactivity (e.g., IC₅₀ variability) may stem from assay conditions or impurities:

- Reproducibility : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dechlorinated intermediates) that may antagonize activity .

- Meta-Analysis : Cross-reference data with PubChem BioAssay entries (AID 504904) to identify consensus trends .

Basic: What computational tools predict its physicochemical properties?

Methodological Answer:

- LogP : Calculate via ChemDraw or MarvinSketch (experimental logP ~2.1) .

- pKa : Use SPARC online calculator to estimate basicity of the pyrimidine nitrogen (predicted pKa ~4.3) .

- Solubility : Apply Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO > ethanol) .

Advanced: How to design analogs to enhance metabolic stability?

Methodological Answer:

- SAR Studies : Replace the 2-methylimidazole group with bulkier substituents (e.g., 2-isopropyl) to reduce CYP450 metabolism .

- Isotope Labeling : Synthesize deuterated analogs at methyl positions (e.g., CD₃) and assess stability in liver microsomes .

- In Silico Modeling : Use AutoDock Vina to predict binding to CYP3A4 and guide structural modifications .

Basic: What are common purification challenges and solutions?

Methodological Answer:

- Issue : Co-elution of byproducts (e.g., dimeric species) during column chromatography.

- Solution : Use reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) to resolve closely related impurities .

- Crystallization : Recrystallize from ethanol/water (4:1) to obtain high-purity crystals (>99%) .

Advanced: How to analyze electronic effects of substituents on reactivity?

Methodological Answer:

- Hammett Studies : Correlate σ values of substituents (e.g., -CH₃ vs. -CF₃) with reaction rates in SNAr reactions .

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic attacks .

- Experimental Validation : Use kinetic isotope effects (KIE) to confirm rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.